1-acetyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide
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Overview
Description
The compound “1-acetyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are generally synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .
Scientific Research Applications
Synthesis and Chemical Properties
1-acetyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide is involved in the synthesis of various heterocyclic compounds. For example, the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles, which can be synthesized from related carboxamides, is an area of interest in chemical research (Karthikeyan, Vijayakumar, & Sarveswari, 2014). Additionally, the molecule has been used to explore structure-activity relationships, particularly in the context of pyrazole derivatives as cannabinoid receptor antagonists (Lan et al., 1999).
Biological Interactions and Molecular Docking
This compound has been instrumental in studying molecular interactions with biological receptors, such as the CB1 cannabinoid receptor. Studies include conformational analysis using molecular orbital methods and developing unified pharmacophore models (Shim et al., 2002). Additionally, research on luminescence properties of novel aromatic carboxylic acids and their binding characteristics with biological molecules like bovine serum albumin (BSA) has been facilitated by derivatives of this compound (Tang, Tang, & Tang, 2011).
Medicinal Chemistry and Drug Design
In medicinal chemistry, derivatives of this compound have been utilized in the synthesis of pyrazolyl-1-carboxamide derivatives with potential antimicrobial activity (Sharshira & Hamada, 2011). Additionally, it aids in the development of new compounds with potential pharmacological applications, such as the design of inhibitors for specific biological targets like acetylcholinesterase (AChE) and amyloid β aggregation, relevant in Alzheimer's disease treatment (Umar et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been known to interact with a variety of targets, including various enzymes and receptors .
Mode of Action
Similar compounds have been shown to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways, often leading to changes in cellular processes .
Pharmacokinetics
Similar compounds have been shown to have a variety of pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Similar compounds have been shown to have a variety of effects at the molecular and cellular level .
Action Environment
Similar compounds have been shown to be influenced by a variety of environmental factors .
Properties
IUPAC Name |
1-acetyl-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13(24)23-7-4-15(5-8-23)18(25)20-11-14-9-16(12-19-10-14)17-3-6-21-22(17)2/h3,6,9-10,12,15H,4-5,7-8,11H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRAWYKERRDSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CC(=CN=C2)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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